molecular formula C16H23BFNO3 B1387633 4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine CAS No. 1129541-03-2

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Cat. No. B1387633
M. Wt: 307.2 g/mol
InChI Key: RTEFOWFSMDQVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structures of similar compounds are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Structural Analysis

The compound, along with similar boric acid ester intermediates with benzene rings, has been studied for its synthesis and structural properties. These compounds are obtained through a multi-step substitution reaction. Advanced techniques like FTIR, NMR spectroscopy, and mass spectrometry are used for structure confirmation. Additionally, single-crystal X-ray diffraction provides crystallographic and conformational analyses. Density Functional Theory (DFT) calculations further support these structural findings, demonstrating consistency between the DFT-optimized molecular structures and those determined by X-ray diffraction. This research is pivotal in understanding the physicochemical properties of such compounds (P.-Y. Huang et al., 2021).

Biological Activities and Potential Applications

Studies have explored the biological activities of similar compounds. For instance, derivatives of morpholine compounds have shown potential antibacterial, antioxidant, and anti-TB activities. Such compounds have been synthesized and characterized, with their structures confirmed through various spectroscopic methods and single-crystal X-ray diffraction. Their significant anti-TB activity and superior anti-microbial properties highlight their potential in medical and pharmaceutical applications (Mamatha S.V et al., 2019).

Molecular and Chemical Properties

Further studies delve into the molecular electrostatic potential and frontier molecular orbitals of these compounds. DFT studies reveal essential physicochemical properties, offering insights into their reactivity and potential applications in various scientific fields. These investigations are crucial for understanding how these compounds interact at the molecular level and their potential uses in chemical synthesis and pharmaceuticals (P. Huang et al., 2021).

properties

IUPAC Name

4-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)12-9-13(18)11-14(10-12)19-5-7-20-8-6-19/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEFOWFSMDQVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Citations

For This Compound
1
Citations
T Kamenecka, R Jiang, X Song, D Duckett… - Journal of medicinal …, 2010 - ACS Publications
Given the significant body of data supporting an essential role for c-jun-N-terminal kinase (JNK) in neurodegenerative disorders, we set out to develop highly selective JNK inhibitors …
Number of citations: 65 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.